molecular formula C17H13Cl2FN2O B12020021 (3-(2,4-Dichloro-5-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618441-85-3

(3-(2,4-Dichloro-5-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12020021
CAS No.: 618441-85-3
M. Wt: 351.2 g/mol
InChI Key: MFYDULIIQBWCNI-UHFFFAOYSA-N
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Description

(3-(2,4-Dichloro-5-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a dichlorofluorophenyl group and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 2,4-dichloro-5-fluorophenyl and tolyl groups. This can be achieved through nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.

    Reduction: The final step involves the reduction of the intermediate compound to obtain the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals such as herbicides or pesticides.

    Pharmaceuticals: It can be utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

  • (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol
  • (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
  • (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-4-YL)methanol

Uniqueness: The uniqueness of (3-(2,4-Dichloro-5-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl group and the dichlorofluorophenyl group enhances its potential for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

618441-85-3

Molecular Formula

C17H13Cl2FN2O

Molecular Weight

351.2 g/mol

IUPAC Name

[3-(2,4-dichloro-5-fluorophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H13Cl2FN2O/c1-10-4-2-3-5-16(10)22-8-11(9-23)17(21-22)12-6-15(20)14(19)7-13(12)18/h2-8,23H,9H2,1H3

InChI Key

MFYDULIIQBWCNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO

Origin of Product

United States

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